molecular formula C11H21NO2 B1488713 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane CAS No. 2091605-64-8

4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane

Cat. No.: B1488713
CAS No.: 2091605-64-8
M. Wt: 199.29 g/mol
InChI Key: NKNYKRWLGAGWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxymethyl group and an oxaspiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane typically involves multiple steps, starting with the appropriate precursors. One common method includes the reaction of a suitable spirocyclic compound with ethyl chloromethyl ether under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography, helps in obtaining the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into biological processes.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its ability to modulate biological targets makes it a candidate for therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Ethoxymethyl)phenol

  • 4-(Ethoxymethyl)-2-methoxyphenol

  • 4-(Ethoxymethyl)benzene

Uniqueness: 4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane stands out due to its unique oxaspiro ring system, which imparts distinct chemical and physical properties compared to its similar counterparts. This structural difference can lead to variations in reactivity, solubility, and biological activity.

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Properties

IUPAC Name

4-(ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-13-8-10-7-12-9-11(10)3-5-14-6-4-11/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNYKRWLGAGWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CNCC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane
Reactant of Route 2
4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane
Reactant of Route 3
4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane
Reactant of Route 4
4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane
Reactant of Route 5
4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane
Reactant of Route 6
4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane

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